trans-Pulegol

GC-MS Retention Index Analytical Chemistry

trans-Pulegol (CAS 18649-91-7) is a monoterpenoid alcohol with the molecular formula C10H18O and molecular weight 154.25 g/mol, belonging to the p-menthane class of monoterpenoids. The compound exists as a stereoisomer of pulegol characterized by the IUPAC name (1R,5S)-5-methyl-2-(1-methylethylidene)cyclohexan-1-ol, with two defined stereocenters.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 18649-91-7
Cat. No. B12782071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Pulegol
CAS18649-91-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCC(=C(C)C)C(C1)O
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10+/m0/s1
InChIKeyJGVWYJDASSSGEK-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Pulegol (CAS 18649-91-7) Technical Profile: Stereochemical Identity and Basic Specifications for Research Procurement


trans-Pulegol (CAS 18649-91-7) is a monoterpenoid alcohol with the molecular formula C10H18O and molecular weight 154.25 g/mol, belonging to the p-menthane class of monoterpenoids [1]. The compound exists as a stereoisomer of pulegol characterized by the IUPAC name (1R,5S)-5-methyl-2-(1-methylethylidene)cyclohexan-1-ol, with two defined stereocenters . trans-Pulegol is biosynthesized as an intermediate in the menthol biosynthetic pathway in peppermint (Mentha piperita) leaves, where it serves as a substrate for isopiperitenol dehydrogenase (EC 1.1.1.223) [2]. The compound has been identified as a principal monoterpene constituent in the leaf extracts of the endangered mint plant Dicerandra frutescens, where it functions in chemical defense [3]. Unlike its structurally related analogs including pulegone (ketone, C10H16O), cis-pulegol (stereoisomer), isopulegol (double-bond positional isomer), and menthol (saturated analog), trans-Pulegol possesses a distinct stereoelectronic configuration that governs its enzyme recognition, physicochemical properties, and functional applications [4].

trans-Pulegol (CAS 18649-91-7) Procurement Rationale: Why In-Class Analogs Cannot Substitute Without Functional Consequences


Substituting trans-Pulegol with a generic p-menthane analog such as pulegone, cis-pulegol, isopulegol, or menthol introduces measurable and consequential alterations in experimental outcomes. In agrochemical nitrogen fertilization studies of Ziziphora clinopodioides, trans-Pulegol accumulation exhibited a negative correlation with nitrogen dosage, whereas menthol and pulegone showed direct positive correlations—demonstrating that these structurally related compounds are regulated through fundamentally distinct biosynthetic control mechanisms [1]. In synthetic chemistry, sodium borohydride reduction of (R)-(+)-pulegone under aqueous alkaline conditions yields predominantly cis-pulegol rather than trans-pulegol, requiring β-cyclodextrin-directed axial attack to achieve stereochemical control—a differentiation that directly impacts synthetic route design [2]. In enzyme catalysis, isopiperitenol dehydrogenase (EC 1.1.1.223) accepts (+)-trans-pulegol as a specific substrate alongside (-)-trans-isopiperitenol and (+)-trans-piperitenol, whereas the ketone analog pulegone and the saturated analog menthol are not recognized by this enzyme—a stereoelectronic selectivity that precludes functional interchange in biocatalytic applications [3]. In sensory applications, pulegol and its derivatives activate TRPM8 channels, but the specific stereoisomeric form determines receptor binding affinity and downstream cooling sensation intensity—rendering generic substitution unpredictable without isomer-specific characterization [4]. These orthogonal lines of evidence establish that trans-Pulegol occupies a distinct functional niche that cannot be adequately filled by nearest-neighbor analogs.

trans-Pulegol (CAS 18649-91-7) Comparative Evidence Matrix: Quantitative Differentiation Data for Procurement Decision Support


Evidence Item 1: GC Retention Index Differentiation for Analytical Method Validation

trans-Pulegol exhibits a distinct gas chromatographic retention index (RI) value of 1213-1226 on non-polar capillary columns (HP-5 MS and BP-5 phases) under temperature-programmed conditions [1]. This RI value enables unambiguous chromatographic differentiation from structurally related monoterpenes that co-occur in essential oil matrices. In Eucalyptus beddomei essential oil analysis, trans-pulegol elutes at RI 1225, while nerol elutes at RI 1239 and exo-fenchyl acetate at RI 1241, providing approximately 14-16 RI unit separation [2].

GC-MS Retention Index Analytical Chemistry Monoterpene Identification

Evidence Item 2: Differential Agronomic Regulation Response vs. Menthol and Pulegone

In controlled field and greenhouse studies of Ziziphora clinopodioides L. (Lamiaceae) under varying nitrogen fertilization regimens, trans-Pulegol accumulation demonstrated a negative correlation with nitrogen dosage, whereas menthone, neo-menthol, menthol, and pulegone exhibited direct positive correlations [1]. Specifically, at the optimal agronomic nitrogen rate of 80 kg N ha⁻¹ (field) and 400 mg N pot⁻¹ (greenhouse), the relative abundance of trans-Pulegol in the essential oil profile decreased relative to zero-nitrogen controls, while menthol and pulegone abundances increased.

Agrochemical Nitrogen Fertilization Plant Secondary Metabolism Essential Oil Yield

Evidence Item 3: Synthetic Reduction Stereochemical Outcome vs. cis-Pulegol

Sodium borohydride reduction of (R)-(+)-pulegone under standard aqueous alkaline conditions yields predominantly cis-pulegol via preferred axial hydride attack, not trans-pulegol [1]. Selective formation of trans-pulegol requires alternative synthetic strategies or stereodirecting agents. The presence of β-cyclodextrin (BCD) or its derivatives (heptakis-2,6-di-O-methyl-β-cyclodextrin, BCD-polymer) alters the reduction stereochemistry, with BCD inclusion complexation also promoting double-bond migration to yield isopulegol as a competing product [1]. Binding constants for BCD:pulegone (5.428 × 10³ M⁻¹) and DMBCD:pulegone (937 M⁻¹) complexes govern the extent of stereochemical control [1].

Synthetic Chemistry Stereoselective Reduction Monoterpene Synthesis Cyclodextrin Catalysis

Evidence Item 4: Species-Specific Natural Occurrence and Chemotaxonomic Marker Utility

trans-Pulegol has been definitively identified as the principal monoterpene constituent in leaf extracts of Dicerandra frutescens, an endangered mint species endemic to central Florida [1]. In this species, (+)-trans-pulegol constitutes the major component among 12 closely related monoterpenes detected, whereas in widely cultivated Mentha species, cis-pulegol and pulegone are typically more abundant [2]. In Nepeta meyeri essential oil, trans-Pulegol content was quantified at 3.13%, compared to nepetalactone at 10.32% and 1,8-cineole at 2.95% [3]. This species-specific distribution pattern establishes trans-Pulegol as a chemotaxonomic marker for rare mint species that cannot be replaced by more common p-menthane analogs.

Chemotaxonomy Natural Products Chemistry Essential Oil Analysis Endangered Species

Evidence Item 5: Enzyme Substrate Specificity Distinction from Ketone and Saturated Analogs

Isopiperitenol dehydrogenase (EC 1.1.1.223), a key enzyme in the menthol biosynthetic pathway of Mentha piperita, exhibits strict substrate specificity that differentiates trans-Pulegol from its structural analogs [1]. The enzyme accepts (+)-trans-pulegol, (-)-trans-isopiperitenol, and (+)-trans-piperitenol as substrates, catalyzing their oxidation to the corresponding ketones [2]. Critically, pulegone (the ketone analog) and menthol (the saturated alcohol analog) are not substrates for this enzyme, nor are cis-configured p-menthan-3-ols [1]. This stereoelectronic selectivity establishes that trans-Pulegol occupies a distinct functional niche in terpenoid enzymology that cannot be interrogated using generic p-menthane analogs.

Enzymology Biocatalysis Monoterpene Biosynthesis Dehydrogenase

Evidence Item 6: Insect Defense Bioactivity Differentiation vs. Inactive or Toxic Analogs

Bioassays conducted with ants and cockroaches demonstrated that the terpene mixture from Dicerandra frutescens leaves, in which (+)-trans-pulegol is the principal constituent, elicits defensive/repellent behavioral responses [1]. This contrasts with the toxicological profile of pulegone, which exhibits mammalian hepatotoxicity (LD50 ≈ 350 mg/kg in rats) and operates through TRPM8/TRPA1 channel modulation in avian sensory neurons . At high concentrations, pulegone suppresses TRPM8 while stimulating TRPA1 in chicken sensory neurons, producing pain-related behaviors attenuated by TRPA1 antagonists [2]. The structural difference between trans-Pulegol (alcohol, C10H18O) and pulegone (ketone, C10H16O) corresponds to distinct biological activity profiles—defensive/repellent versus mixed agonist/antagonist ion channel modulation with associated toxicity.

Chemical Ecology Insect Repellent Natural Product Defense Bioassay

trans-Pulegol (CAS 18649-91-7) Validated Application Scenarios Based on Quantitative Evidence


GC-MS Analytical Reference Standard for Monoterpene Identification in Essential Oil Research

trans-Pulegol serves as a validated analytical reference standard for gas chromatography-mass spectrometry (GC-MS) identification of p-menthane monoterpenes in complex essential oil matrices. The compound's distinct retention index (RI 1213-1226 on non-polar capillary columns) provides a reproducible chromatographic marker for peak assignment, particularly in Lamiaceae species profiling where trans-Pulegol co-occurs with structurally similar compounds [5]. Procurement of analytically characterized trans-Pulegol with certified RI matching enables accurate compound identification, preventing misassignment with nerol (RI 1239), exo-fenchyl acetate (RI 1241), or other co-eluting monoterpenes [6].

Agrochemical Research on Nitrogen-Responsive Plant Secondary Metabolism

In agrochemical and plant physiology research, trans-Pulegol provides a unique analytical marker for investigating nitrogen fertilization effects on monoterpene biosynthesis. Unlike menthol, menthone, and pulegone, which exhibit positive correlation with nitrogen dosage in Ziziphora clinopodioides, trans-Pulegol demonstrates inverse regulatory response—abundance decreases with increasing nitrogen [5]. This differential regulation makes trans-Pulegol an essential reference compound for studies examining the metabolic partitioning of monoterpene biosynthesis under varying nutrient conditions, where generic p-menthane analogs would produce misleading or opposite results.

Synthetic Chemistry Reference Material for Stereoselective Monoterpene Reduction Studies

For synthetic organic chemistry laboratories investigating stereoselective reduction of α,β-unsaturated terpenoid ketones, trans-Pulegol is required as an authentic reference standard for product verification. Standard sodium borohydride reduction of (R)-(+)-pulegone yields predominantly cis-pulegol, not trans-pulegol [5]. Access to the trans isomer requires alternative synthetic strategies or stereodirecting agents such as β-cyclodextrin derivatives. Procurement of validated trans-Pulegol standard is essential for confirming successful stereoselective synthesis and for establishing analytical methods to distinguish cis/trans pulegol isomers in reaction monitoring.

Enzymology and Biocatalysis Substrate for Monoterpene Dehydrogenase Characterization

In enzymology research focused on monoterpene biosynthesis, trans-Pulegol is a defined substrate for isopiperitenol dehydrogenase (EC 1.1.1.223), a key enzyme in the peppermint menthol biosynthetic pathway [5]. This enzyme accepts (+)-trans-pulegol, (-)-trans-isopiperitenol, and (+)-trans-piperitenol as substrates while rejecting the ketone analog pulegone and the saturated analog menthol [6]. Researchers characterizing this enzyme or developing biocatalytic transformations require authentic trans-Pulegol for substrate specificity assays, kinetic parameter determination (Km, Vmax, kcat), and inhibitor screening studies. Generic p-menthane analogs are enzymatically inert in this catalytic context.

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